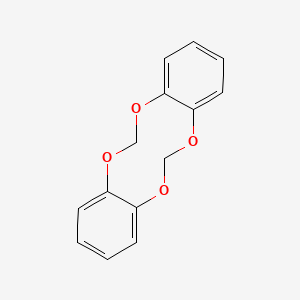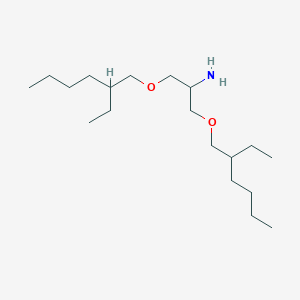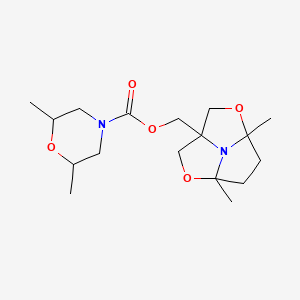
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve the use of cyclization reactions, protection-deprotection strategies, and selective functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial processes.
化学反应分析
Types of Reactions
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance and durability of these materials.
作用机制
The mechanism of action of (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate has a unique combination of functional groups that confer distinct chemical and biological properties
属性
CAS 编号 |
60204-85-5 |
|---|---|
分子式 |
C17H28N2O5 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methyl 2,6-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C17H28N2O5/c1-12-7-18(8-13(2)24-12)14(20)21-9-17-10-22-15(3)5-6-16(4,19(15)17)23-11-17/h12-13H,5-11H2,1-4H3 |
InChI 键 |
MDPLWPPNTOIDNE-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)C(=O)OCC23COC4(N2C(CC4)(OC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



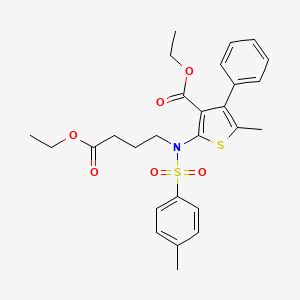
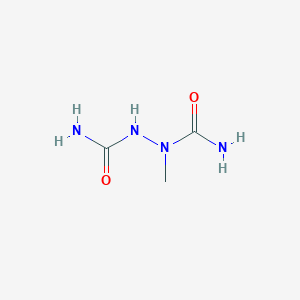
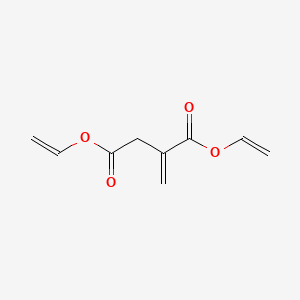
![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
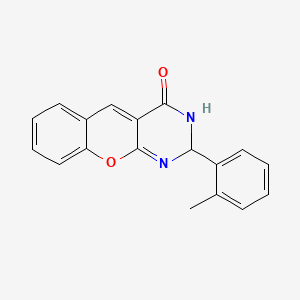
![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
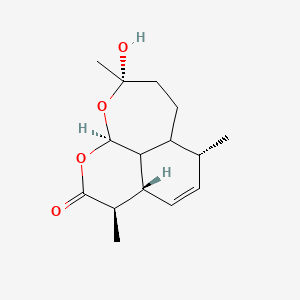
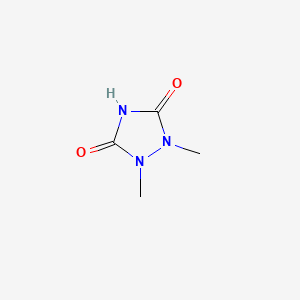
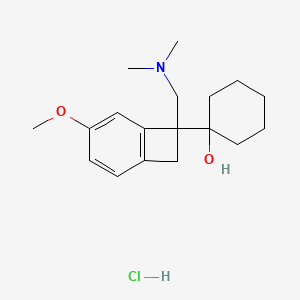
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
